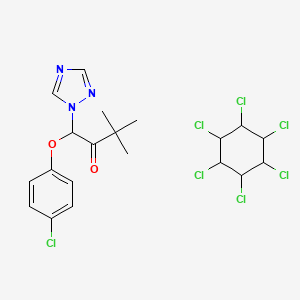
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;1,2,3,4,5,6-hexachlorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one and 1,2,3,4,5,6-hexachlorocyclohexane are two distinct chemical compounds with significant applications in various fields. The former is a triazole fungicide, while the latter is an organochlorine compound historically used as an insecticide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
1,2,3,4,5,6-Hexachlorocyclohexane is produced through the chlorination of benzene in the presence of ultraviolet light. This process results in the formation of several isomers, with the gamma isomer being the most biologically active .
Industrial Production Methods
Industrial production of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the fungicide . For 1,2,3,4,5,6-hexachlorocyclohexane, industrial production has largely ceased due to environmental and health concerns .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
1,2,3,4,5,6-Hexachlorocyclohexane primarily undergoes dehydrochlorination and hydrolysis reactions .
Major Products Formed
The major products formed from the reactions of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one include various intermediates used in the synthesis of other fungicides . For 1,2,3,4,5,6-hexachlorocyclohexane, the major products are less chlorinated derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death .
1,2,3,4,5,6-Hexachlorocyclohexane acts on the nervous system of insects, causing hyperexcitation and eventual death .
Comparación Con Compuestos Similares
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Hexachlorobenzene: An organochlorine compound with similar environmental persistence.
Uniqueness
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one is unique in its specific structural configuration, which provides it with distinct fungicidal properties . 1,2,3,4,5,6-Hexachlorocyclohexane’s uniqueness lies in its historical significance and its environmental impact .
Propiedades
Número CAS |
104276-45-1 |
|---|---|
Fórmula molecular |
C20H22Cl7N3O2 |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/C14H16ClN3O2.C6H6Cl6/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;7-1-2(8)4(10)6(12)5(11)3(1)9/h4-9,13H,1-3H3;1-6H |
Clave InChI |
TXVSKICRKPPKAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


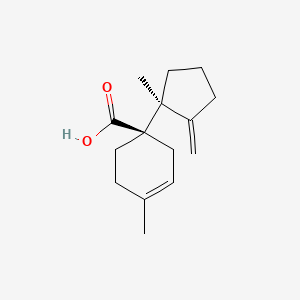


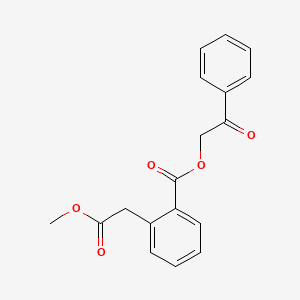
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
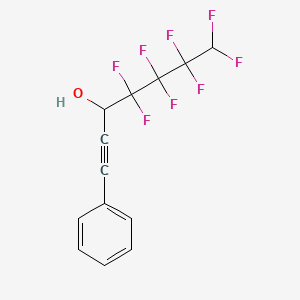
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
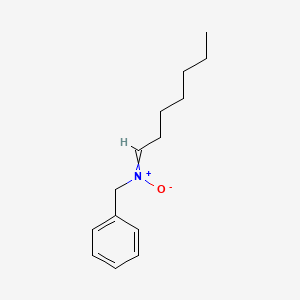
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
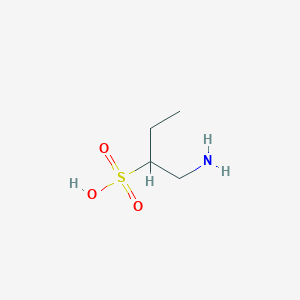
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
